molecular formula C17H16N2O4S B5867525 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate

Numéro de catalogue B5867525
Poids moléculaire: 344.4 g/mol
Clé InChI: MVRVXOQMWNOFKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer therapy. DBIBB belongs to the class of benzisothiazolone derivatives and has shown promising results in inhibiting the growth of cancer cells in vitro.

Mécanisme D'action

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate exerts its anticancer effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which results in the repression of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has also been shown to inhibit the activity of HDACs, which results in the accumulation of acetylated histones and the expression of genes that are involved in cell cycle arrest and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in lab experiments is its specificity for HDAC inhibition. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been shown to selectively inhibit HDAC activity without affecting other enzymes. However, one of the limitations of using 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate. One area of research is to investigate the efficacy of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in vivo. Another area of research is to investigate the potential of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate in combination with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate and its effects on gene expression.

Méthodes De Synthèse

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate can be synthesized using a multi-step process starting with the reaction of 2-aminophenol with chlorosulfonic acid to form 2-chloro-1,3-benzisothiazole. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then coupled with 3-aminophenyl butyrate to form 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate.

Applications De Recherche Scientifique

3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate inhibits the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition has been shown to be a promising approach for cancer therapy.

Propriétés

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-6-16(20)23-13-8-5-7-12(11-13)18-17-14-9-3-4-10-15(14)24(21,22)19-17/h3-5,7-11H,2,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRVXOQMWNOFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.